molecular formula C26H54O14 B102088 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol CAS No. 17598-96-8

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol

Cat. No.: B102088
CAS No.: 17598-96-8
M. Wt: 590.7 g/mol
InChI Key: AKWFJQNBHYVIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol is a useful research compound. Its molecular formula is C26H54O14 and its molecular weight is 590.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

HO-PEG13-OH, also known as PEG-14 or 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .

Mode of Action

PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . HO-PEG13-OH serves as a linker in the synthesis of PROTACs, connecting the ligand for the E3 ubiquitin ligase with the ligand for the target protein .

Biochemical Pathways

The biochemical pathway primarily involved in the action of HO-PEG13-OH is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. When a PROTAC recruits an E3 ubiquitin ligase to a target protein, the protein is tagged with ubiquitin molecules. This “ubiquitination” signals for the protein to be transported to the proteasome, a cellular structure that breaks down proteins into their constituent amino acids.

Pharmacokinetics

PEGylation typically improves the solubility and stability of compounds, and can enhance their bioavailability by increasing their circulation time in the body .

Result of Action

The primary result of the action of HO-PEG13-OH is the degradation of target proteins . By linking an E3 ubiquitin ligase to a target protein, the PROTAC induces the degradation of the target protein, potentially altering cellular processes in which the protein is involved.

Action Environment

The action of HO-PEG13-OH, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of the PROTAC. Additionally, the specific intracellular location (e.g., cytoplasm, nucleus) may also impact the action of the PROTAC.

Biochemical Analysis

Biochemical Properties

The biochemical properties of HO-PEG13-OH are largely defined by its role as a PROTAC linker. It interacts with both the target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein . The nature of these interactions is dependent on the specific proteins involved, which can vary depending on the PROTAC being synthesized .

Cellular Effects

The cellular effects of HO-PEG13-OH are primarily related to its role in the degradation of target proteins. By facilitating the interaction between the target protein and the E3 ubiquitin ligase, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of HO-PEG13-OH involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein . The specific interactions involved in this process can vary depending on the proteins involved .

Temporal Effects in Laboratory Settings

The temporal effects of HO-PEG13-OH in laboratory settings are not well-documented. As a PROTAC linker, it is likely to have a relatively short half-life in the cell, as it is designed to facilitate the degradation of target proteins .

Dosage Effects in Animal Models

Metabolic Pathways

The metabolic pathways involving HO-PEG13-OH are not well-documented. As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome pathway, facilitating the degradation of target proteins .

Transport and Distribution

The transport and distribution of HO-PEG13-OH within cells and tissues are not well-documented. As a PROTAC linker, it is likely to be distributed throughout the cell, facilitating the degradation of target proteins in various cellular compartments .

Subcellular Localization

The subcellular localization of HO-PEG13-OH is likely to be widespread, as it is designed to facilitate the degradation of target proteins in various cellular compartments .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O14/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h27-28H,1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWFJQNBHYVIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170053
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-96-8
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Reactant of Route 3
Reactant of Route 3
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Reactant of Route 4
Reactant of Route 4
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Reactant of Route 5
Reactant of Route 5
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Reactant of Route 6
Reactant of Route 6
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.